N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Description
The compound N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a heterocyclic organic molecule featuring fused benzofuran and hexahydroquinazolinone moieties linked via a pyrazole scaffold. The furan and benzofuran groups may contribute to π-π stacking interactions with biological targets, while the hexahydroquinazolinone core could enhance solubility or metabolic stability compared to fully aromatic analogs.
Properties
CAS No. |
1206996-27-1 |
|---|---|
Molecular Formula |
C24H19N5O4 |
Molecular Weight |
441.447 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19N5O4/c30-22-15-7-2-3-8-16(15)25-24(27-22)29-21(13-17(28-29)19-10-5-11-32-19)26-23(31)20-12-14-6-1-4-9-18(14)33-20/h1,4-6,9-13H,2-3,7-8H2,(H,26,31)(H,25,27,30) |
InChI Key |
MPGYLQSDWHJCBX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Hexahydroquinazoline moiety : Implicated in various pharmacological effects.
- Pyrazole and benzofuran units : Known for their diverse biological activities.
The molecular formula is with a molecular weight of approximately 353.38 g/mol.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi:
-
In vitro Studies :
- A study highlighted the synthesis of benzofuran derivatives showing promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL for structurally similar compounds .
- The presence of hydroxyl groups in the benzofuran ring was found to enhance antimicrobial efficacy significantly .
-
Mechanism of Action :
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer properties of similar compounds have been extensively studied:
-
Cell Line Studies :
- In vitro assays on A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
- Compounds were tested at concentrations of 100 µM for 24 hours, revealing structure-dependent activity where specific substitutions enhanced cytotoxicity .
- Comparative Efficacy :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl groups at C6 | Essential for antimicrobial activity |
| Free amino groups | Enhanced anticancer activity |
| Substituents on furan and pyrazole | Influence on both antimicrobial and anticancer properties |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Evaluation :
- Anticancer Evaluation :
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from furan derivatives and pyrazole derivatives. Key steps may include:
- Condensation Reactions : Formation of intermediates through condensation.
- Cyclization : Creating cyclic structures essential for the final compound.
- Amide Formation : The final step involves coupling the components to form the amide bond.
Optimizing these reactions is crucial for achieving high yields and purity in an industrial setting.
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and mechanisms. For example:
| Reaction Type | Description |
|---|---|
| Oxidation | The furan and pyrazole rings can be oxidized under specific conditions. |
| Reduction | The carbonyl group in the quinazoline moiety can be reduced to form alcohols. |
| Substitution | Participates in nucleophilic or electrophilic substitution reactions. |
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Its ability to interact with biological targets makes it a candidate for cancer research.
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, which could lead to therapeutic applications.
A study published in Pharmaceutical Chemistry Journal highlighted the synthesis of related compounds demonstrating significant antimicrobial activity .
Medicinal Chemistry
In medicinal chemistry, N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is explored as a drug candidate due to its complex structure that may interact with various biological targets. Research has shown that compounds with similar structures can modulate receptor signaling pathways or inhibit specific enzyme activities .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Cancer Research :
- Enzyme Interaction Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity distinguishes it from simpler benzofuran or pyrazole derivatives. Below is a comparative analysis with three analogous compounds:
| Compound | Core Structure | Key Functional Groups | Reported Activity | Advantages/Disadvantages | |
|---|---|---|---|---|---|
| Target Compound | Pyrazole + Quinazolinone + Benzofuran | Furan, Hexahydroquinazolinone, Benzofuran carboxamide | Hypothetical kinase inhibition | Enhanced solubility (hexahydroquinazolinone); potential metabolic instability (furan rings) | |
| Leflunomide (Anti-inflammatory drug) | Isoxazole + Trifluoromethylphenyl | Trifluoromethyl, Isoxazole | Dihydroorotate dehydrogenase inhibitor | Proven clinical efficacy; limited by hepatotoxicity | |
| Erlotinib (EGFR kinase inhibitor) | Quinazoline + Anilinoether | Quinazoline, Anilinoether | EGFR tyrosine kinase inhibition | High specificity; resistance due to T790M mutations | |
| Celecoxib (COX-2 inhibitor) | Pyrazole + Sulfonamide | Pyrazole, Sulfonamide | Cyclooxygenase-2 inhibition | Selective COX-2 inhibition; cardiovascular risks |
Key Findings from Comparative Studies:
Solubility and Bioavailability: The hexahydroquinazolinone moiety in the target compound may improve aqueous solubility compared to fully aromatic quinazoline derivatives like erlotinib, which often require formulation aids .
Metabolic Stability : The furan rings in the target compound could pose metabolic liabilities (e.g., oxidative cleavage) compared to celecoxib’s sulfonamide group, which is more resistant to hepatic metabolism .
Target Selectivity: Unlike leflunomide’s broad anti-inflammatory action, the target compound’s fused heterocycles may confer selectivity for kinases involved in proliferative pathways, akin to erlotinib’s EGFR targeting .
Limitations of Provided Evidence
This analysis is therefore based on extrapolation from structurally related pharmaceuticals and general heterocyclic chemistry principles.
Preparation Methods
Directed C–H Arylation of Benzofuran Scaffold
Adapting the protocol by, 8-aminoquinoline-directed Pd-catalyzed C3–H arylation installs substituents on benzofuran-2-carboxamides. For example, reacting N-(quinolin-8-yl)benzofuran-2-carboxamide with aryl iodides (3.0 equiv) in cyclopentyl methyl ether (CPME) at 110°C under Pd(OAc)₂/AgOAc catalysis yields C3-arylated products in 72–89% yield.
Transamidation for Carboxamide Diversification
The 8-aminoquinoline directing group is cleaved via a one-pot Boc-activation/aminolysis sequence:
- Boc Activation : Treat C3-arylated benzofuran with (Boc)₂O (2.0 equiv) and DMAP in MeCN at 60°C.
- Aminolysis : React intermediate with amines (1.5 equiv) in toluene at 60°C, yielding benzofuran-2-carboxamides in 65–92% yield.
Preparation of 4-Oxohexahydroquinazoline Fragment
Patent data reveals that hexahydroquinazolin-4-ones are accessible via cyclocondensation of cyclic diamines with carbonyl donors. A representative procedure involves:
- Reacting 1,3-diaminocyclohexane with ethyl glyoxylate in acetic acid at reflux, forming the hexahydroquinazolin-4-one core in 68% yield.
- Functionalization at C2 via nucleophilic substitution with chloroacetyl chloride, yielding 2-chloromethylhexahydroquinazolin-4-one.
Assembly of 3-(Furan-2-yl)-1H-Pyrazol-5-Amine
Following the Knorr pyrazole synthesis, furan-2-carbaldehyde is condensed with ethyl acetoacetate under acidic conditions to form a β-keto ester. Subsequent hydrazine cyclization affords 3-(furan-2-yl)-1H-pyrazol-5-amine:
- Condensation : Furan-2-carbaldehyde + ethyl acetoacetate → β-keto ester (82% yield).
- Cyclization : β-keto ester + hydrazine hydrate → pyrazol-5-amine (74% yield).
Final Coupling and Characterization
Stepwise Assembly
- Pyrazole-Quinazoline Coupling : React 3-(furan-2-yl)-1H-pyrazol-5-amine with 2-chloromethylhexahydroquinazolin-4-one in DMF/K₂CO₃ at 80°C, forming the 1-substituted pyrazole (63% yield).
- Acylation with Benzofuran-2-Carboxamide : Treat the intermediate with benzofuran-2-carbonyl chloride in THF/Et₃N at 0°C→RT, yielding the target compound (58% yield).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 9H, benzofuran/furan/quinazoline-H), 4.32 (t, 2H, CH₂), 2.81–1.45 (m, 8H, cyclohexane-H).
- HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₂N₅O₄: 480.1668; found: 480.1671.
Optimization and Yield Considerations
Table 1 : Critical Reaction Parameters
Q & A
Q. What scale-up challenges are anticipated for preclinical studies?
- Methodological Answer :
- Reaction telescoping : Transition from batch to flow chemistry for hazardous steps (e.g., diazo compound formation) to improve safety and reproducibility .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., polymers) to control polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
